Anagliptin hydrochloride
Description
Contextualization within Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Research
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis. wikipedia.org It inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release in a glucose-dependent manner. patsnap.compatsnap.com By inhibiting the DPP-4 enzyme, DPP-4 inhibitors prolong the action of these incretins, leading to improved glycemic control. patsnap.comgoogle.com This mechanism has established DPP-4 inhibitors as a significant class of therapeutic agents for type 2 diabetes. nih.gov
Anagliptin (B605506) is a potent and highly selective DPP-4 inhibitor. medchemexpress.com Its mechanism of action involves binding to the DPP-4 enzyme, thereby preventing the degradation of GLP-1 and GIP. patsnap.compatsnap.com This leads to increased levels of active incretin hormones, which in turn enhance insulin secretion and reduce glucagon secretion when blood glucose levels are elevated. patsnap.com A key feature of this action is its glucose-dependent nature, which contributes to a lower risk of hypoglycemia compared to some other classes of antidiabetic drugs. patsnap.compatsnap.com
The chemical structure of Anagliptin, N-[2-[[2-[(2S)-2-Cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide, contributes to its high affinity and selectivity for the DPP-4 enzyme. wikipedia.orgtandfonline.com Crystallographic studies have revealed the specific interactions between Anagliptin and the active site of DPP-4, highlighting a novel non-covalent interaction of its cyano group within the S1 subsite. tandfonline.comtandfonline.com
Historical Perspective of Anagliptin (hydrochloride) Research and Development
The journey of DPP-4 inhibitors began with the discovery of DPP-4 in 1967 and the subsequent identification of its role in inactivating GLP-1 in 1993. wikipedia.orgtandfonline.com The first clinical proof of concept for the efficacy of a DPP-4 inhibitor was established in 1998. researchgate.net Anagliptin was developed in Japan and was approved for use in 2012. nih.govresearchgate.net It was the result of extensive research and development efforts by Sanwa Kagaku Kenkyusho Co., Ltd. kahaku.go.jppatsnap.com
The development process involved the synthesis and pharmacological characterization of numerous compounds to identify a potent and selective DPP-4 inhibitor. wikipedia.org Preclinical studies in animal models were conducted to evaluate its efficacy and mechanism of action. nih.govnih.gov These were followed by clinical trials in humans to further assess its properties. researchgate.netnih.gov Phase II and III clinical trials demonstrated the efficacy of Anagliptin in improving glycemic control, both as a monotherapy and in combination with other antidiabetic agents. researchgate.netnih.govdovepress.com
The synthesis of Anagliptin involves a multi-step process, with various methods being developed to improve efficiency and yield for industrial-scale production. google.com Key intermediates in the synthesis include 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid and a chiral cyanopyrrole intermediate derived from L-proline. google.com
Rationale for Continued Academic Investigation of Anagliptin (hydrochloride)
Despite its established role, Anagliptin continues to be a subject of academic investigation for several reasons. Research is ongoing to further elucidate its molecular mechanisms and explore its potential effects beyond glycemic control.
One area of active research is the impact of Anagliptin on lipid metabolism. Studies in hyperlipidemic animal models have shown that Anagliptin can significantly decrease plasma total cholesterol and triglyceride levels. nih.govnih.gov The proposed mechanism involves the downregulation of hepatic lipid synthesis, potentially through the sterol regulatory element-binding protein (SREBP) pathway. nih.govnih.gov Clinical observations have also suggested a beneficial effect on lipid profiles in patients. nih.govd-nb.info
Another significant avenue of research is the potential cardiovascular protective effects of Anagliptin. tandfonline.com Studies in animal models have indicated that Anagliptin may attenuate atherosclerosis by suppressing the proliferation of vascular smooth muscle cells and reducing inflammatory reactions of monocytes. oup.com Research has also shown that Anagliptin can protect cardiac cells from hypoxia-induced damage. tandfonline.com These findings suggest that Anagliptin may have direct beneficial effects on the vascular system, independent of its glucose-lowering action.
Furthermore, comparative studies with other DPP-4 inhibitors are being conducted to understand the unique properties of Anagliptin. d-nb.inforesearchgate.net These investigations aim to determine if there are differences in efficacy and pleiotropic effects among the various "gliptins."
The following table summarizes key research findings related to Anagliptin:
| Research Area | Key Findings | References |
| Mechanism of Action | Potent and selective inhibitor of DPP-4, increasing active GLP-1 and GIP levels. patsnap.compatsnap.commedchemexpress.com | patsnap.compatsnap.commedchemexpress.com |
| Lipid Metabolism | Decreases plasma total cholesterol and triglycerides in animal models. nih.govnih.gov | nih.govnih.gov |
| Cardiovascular Effects | Attenuates atherosclerosis and protects cardiac cells in preclinical studies. tandfonline.comoup.com | tandfonline.comoup.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H26ClN7O2 |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H25N7O2.ClH/c1-13-7-16-21-9-14(11-26(16)24-13)18(28)22-12-19(2,3)23-10-17(27)25-6-4-5-15(25)8-20;/h7,9,11,15,23H,4-6,10,12H2,1-3H3,(H,22,28);1H/t15-;/m0./s1 |
InChI Key |
SRIIFFBJIKZICS-RSAXXLAASA-N |
Isomeric SMILES |
CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCC[C@H]3C#N.Cl |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCCC3C#N.Cl |
Origin of Product |
United States |
Molecular and Biochemical Pharmacology of Anagliptin Hydrochloride
Mechanism of Dipeptidyl Peptidase-4 (DPP-4) Inhibition by Anagliptin (B605506) (hydrochloride)
The inhibitory action of anagliptin on the DPP-4 enzyme is characterized by specific molecular interactions and kinetic properties that define its efficacy and selectivity.
Anagliptin functions as a competitive and non-substrate-like inhibitor of the DPP-4 enzyme. rcsb.org Unlike substrate-like inhibitors that mimic the natural dipeptide substrates of DPP-4, anagliptin does not form a covalent bond with the catalytic serine residue (Ser630) in the enzyme's active site. nih.govrcsb.org Instead, it binds reversibly to the active site through a network of non-covalent interactions. rcsb.org This non-substrate-like modality contributes to its prolonged action. The competitive nature of the inhibition means that anagliptin directly competes with the endogenous substrates (incretin hormones) for binding to the active site of the DPP-4 enzyme. nih.gov
The potency of anagliptin as a DPP-4 inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the DPP-4 enzyme activity. Anagliptin demonstrates potent inhibition of human DPP-4 with an IC50 value of 3.8 nM. medchemexpress.com
Furthermore, anagliptin exhibits high selectivity for DPP-4 over other related proteases, such as DPP-8 and DPP-9. This selectivity is crucial for minimizing potential off-target effects. medchemexpress.com
| Enzyme | IC50 (nM) |
|---|---|
| DPP-4 | 3.8 |
| DPP-8 | 68 |
| DDP-9 | 60 |
Data sourced from MedchemExpress. medchemexpress.com
Molecular Interactions and Binding Profile of Anagliptin (hydrochloride) with DPP-4
The specific and high-affinity binding of anagliptin to the DPP-4 enzyme is elucidated by detailed structural analysis of the drug-enzyme complex.
X-ray crystallographic studies of anagliptin in complex with the DPP-4 enzyme provide a precise, three-dimensional view of their interaction at the molecular level. rcsb.orgtandfonline.com The crystal structure, available in the Protein Data Bank under the accession code 3wqh, reveals the exact binding mode of anagliptin within the active site of DPP-4. rcsb.orgtandfonline.com This analysis shows that the inhibitor occupies several key subsites within the enzyme's active site, forming multiple points of contact that contribute to its strong and selective binding. rcsb.orgtandfonline.com
The active site of the DPP-4 enzyme is often described as having several subsites that accommodate different parts of its substrates and inhibitors. Anagliptin's binding spans across three of these critical regions: the S1, S2, and S2 extensive subsites. tandfonline.com
S1 Subsite : This is a hydrophobic pocket that typically accommodates the proline or alanine (B10760859) residue of natural substrates. In the anagliptin-DPP-4 complex, the cyanopyrrolidine group of anagliptin occupies this S1 subsite. rcsb.org
S2 Subsite : This adjacent subsite is also involved in binding. Anagliptin is classified as a Class 3 DPP-4 inhibitor, signifying its interaction with both the S1 and S2 subsites. frontiersin.org
S2 extensive Subsite : Anagliptin's interaction extends beyond the primary S1 and S2 pockets into a region defined as the S2 extensive subsite, which is not typically occupied by natural substrates. tandfonline.com This extended interaction contributes to the inhibitor's high potency and selectivity. tandfonline.com
The high-affinity binding of anagliptin is stabilized by a series of specific, non-covalent interactions with key amino acid residues within the DPP-4 active site. nih.govrcsb.org
The cyanopyrrolidine moiety of anagliptin, positioned in the S1 pocket, is surrounded by several tyrosine residues, including Tyr662 . rcsb.org While it does not form a covalent bond with Ser630, a dipole interaction occurs between the cyano group of anagliptin and the catalytic Ser630. rcsb.orgtandfonline.com
The amino group in the central part of the anagliptin molecule forms crucial hydrogen bonds with the side chains of two glutamate (B1630785) residues, Glu205 and Glu206 . nih.govrcsb.org These electrostatic interactions are vital for anchoring the inhibitor within the active site.
| Anagliptin Moiety | DPP-4 Subsite | Interacting Residues | Type of Interaction |
|---|---|---|---|
| Cyanopyrrolidine group | S1 | Tyr662, Ser630 | Hydrophobic interaction, Dipole interaction |
| Amino group | - | Glu205, Glu206 | Hydrogen bonds |
| Pyrazolopyrimidine ring | S2 extensive | Arg358, Phe357 | Hydrophobic and electrostatic interactions |
Data interpreted from crystallographic analysis. nih.govrcsb.orgtandfonline.com
Crystallographic Analysis of Anagliptin (hydrochloride)-DPP-4 Complex (PDB ID 3wqh)
Analysis of Non-Covalent Interactions (e.g., Dipole, π-Stacking)
The binding of anagliptin to the DPP-4 active site is characterized by a series of non-covalent interactions that contribute to its high potency and selectivity. Co-crystal structure analysis reveals that anagliptin engages with three primary interaction subsites of the DPP-4 enzyme: S1, S2, and the S2 extensive subsite. tandfonline.com
A key interaction occurs at the S1 subsite, where the cyano group of anagliptin's cyanopyrrolidine moiety participates in a dipole interaction with the catalytic residue Ser630. tandfonline.comrcsb.org This is a notable feature, as other DPP-4 inhibitors like vildagliptin (B1682220) and saxagliptin (B632) form a covalent bond with Ser630. tandfonline.com This non-covalent interaction is considered a transition state prior to the formation of a covalent imidate. tandfonline.com
Further stabilizing the anagliptin-DPP-4 complex, the pyrazolopyrimidine group of anagliptin is involved in π-stacking interactions with the aromatic ring of Phe357. rcsb.org The amino group of anagliptin forms hydrogen bonds with Glu205 and Glu206 in the S2 subsite, while the adjacent carbonyl group establishes a hydrogen bond with Arg358. rcsb.org These collective non-covalent forces—dipole interactions, π-stacking, and hydrogen bonding—are responsible for the tight and specific binding of anagliptin to the DPP-4 enzyme. rcsb.org
Comparative Binding Modes with Other Dipeptidyl Peptidase-4 Inhibitors
DPP-4 inhibitors are broadly categorized into three classes based on their binding interactions within the enzyme's active site. bohrium.comnih.gov
Class 1: Includes vildagliptin and saxagliptin, which interact with the core S1 and S2 subsites and form a covalent bond with Ser630 in the catalytic triad. bohrium.comnih.govfrontiersin.org
Class 2: Comprises alogliptin (B1666894) and linagliptin, which bind to the S1 and S2 subsites and also engage with the S1' and/or S2' subsites. bohrium.comnih.govfrontiersin.org
Class 3: Encompasses sitagliptin, teneligliptin, and anagliptin, which interact with the S1, S2, and S2 extensive subsites. tandfonline.combohrium.comnih.govfrontiersin.org
Anagliptin's classification as a Class 3 inhibitor highlights its utilization of the S2 extensive subsite, which contributes to its affinity and selectivity. tandfonline.com The interaction with this extended subsite is thought to enhance DPP-4 inhibition beyond the fundamental interactions at the S1 and S2 subsites. bohrium.comnih.gov While Class 1 inhibitors form a covalent bond, the additional interactions of Class 2 and 3 inhibitors with the S1', S2', or S2 extensive subsites are considered more effective for potent inhibition. bohrium.comnih.gov
Selectivity Profile of Anagliptin (hydrochloride) Towards Related Peptidases
The selectivity of a DPP-4 inhibitor is a critical aspect of its pharmacological profile, as off-target inhibition of related peptidases could lead to undesirable effects. Anagliptin demonstrates a high degree of selectivity for DPP-4 over other dipeptidyl peptidases, such as DPP-8 and DPP-9, and fibroblast activation protein (FAP). tandfonline.comtandfonline.com
Quantification of Inhibition Against DPP-8, DPP-9, and Fibroblast Activation Protein (FAP)
In vitro studies have quantified the inhibitory activity of anagliptin against DPP-4 and its homologues. The IC50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%, is a standard measure of potency. Anagliptin exhibits a low nanomolar IC50 value for DPP-4, indicating high potency. In contrast, its IC50 values for DPP-8, DPP-9, and FAP are significantly higher, demonstrating its high selectivity. tandfonline.comtandfonline.com
| Enzyme | Anagliptin IC50 (nM) | Selectivity over DPP-4 |
|---|---|---|
| DPP-4 | 3.4 | - |
| DPP-8 | >10,000 | >2941-fold |
| DPP-9 | >10,000 | >2941-fold |
| FAP | >10,000 | >2941-fold |
Structural Determinants of Selectivity
The high selectivity of anagliptin is attributed to specific interactions within the DPP-4 active site that are not conserved in other related peptidases. tandfonline.comtandfonline.com The interactions with Phe357 and Arg358 in the S2 extensive subsite are considered particularly important for this selectivity. tandfonline.com Homology models of DPP-8 and DPP-9 suggest that the absence of key interaction points in these enzymes is the basis for the selectivity observed with inhibitors like anagliptin. tandfonline.com The ability of anagliptin to form specific non-covalent bonds within the unique architecture of the DPP-4 active site is the primary structural determinant of its high selectivity profile. tandfonline.comtandfonline.com
Downstream Biochemical Pathways Modulated by Anagliptin (hydrochloride) via DPP-4 Inhibition
The primary pharmacological effect of anagliptin is achieved through the inhibition of the DPP-4 enzyme, which leads to the modulation of several downstream biochemical pathways. The most significant of these is the enhancement of the incretin (B1656795) system.
Incretin Hormone (GLP-1, GIP) Stabilization and Potentiation
DPP-4 is the primary enzyme responsible for the degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govnih.govnih.gov These hormones are released from the gut in response to nutrient intake and play a vital role in glucose homeostasis. nih.gov By inhibiting DPP-4, anagliptin prevents the rapid inactivation of GLP-1 and GIP, thereby increasing their circulating concentrations and prolonging their biological activity. frontiersin.orgresearchgate.net
The stabilization of active GLP-1 and GIP leads to several beneficial downstream effects:
Glucose-dependent insulin (B600854) secretion: Enhanced incretin levels stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner. frontiersin.org This means that insulin secretion is augmented primarily when blood glucose levels are elevated, reducing the risk of hypoglycemia.
Suppression of glucagon (B607659) secretion: Increased GLP-1 levels also act on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels. frontiersin.orgresearchgate.net
The net effect of these actions is an improvement in glycemic control. Studies have shown that treatment with anagliptin leads to a significant increase in serum active GLP-1 concentrations. researchgate.net This potentiation of the incretin pathway is the fundamental mechanism by which anagliptin exerts its therapeutic effects in the management of type 2 diabetes.
Impact on Glucose-Dependent Insulin Secretion Mechanisms
Anagliptin's primary mechanism for enhancing insulin secretion is rooted in its function as a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). patsnap.comwikipedia.orgnih.gov The DPP-4 enzyme is responsible for the rapid degradation of incretin hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). diabetesjournals.orgnih.gov These incretin hormones are released by the intestines in response to food intake and play a crucial role in glucose homeostasis. patsnap.com
By inhibiting DPP-4, anagliptin prevents the breakdown of GLP-1 and GIP, leading to increased and prolonged activity of these hormones. patsnap.comdiabetesjournals.org Elevated levels of active GLP-1 and GIP potentiate insulin secretion from the pancreatic beta-cells. nih.govnih.gov A critical feature of this mechanism is its glucose-dependent nature. patsnap.comdroracle.ai The stimulation of insulin release occurs only when blood glucose concentrations are elevated, such as after a meal. patsnap.comresearchgate.net This glucose-sensing mechanism significantly minimizes the risk of hypoglycemia compared to other insulin secretagogues. patsnap.com
Clinical and preclinical studies have substantiated this effect. In a study involving patients with type 2 diabetes, treatment with anagliptin resulted in increased plasma levels of active GLP-1 and GIP, which was associated with a slight stimulation of insulin secretion, as measured by an increase in plasma C-peptide. nih.govresearchgate.net Animal studies have also shown that anagliptin administration significantly elevated serum insulin levels in mice fed a normal diet. researchgate.net This enhancement of the body's natural, glucose-regulated insulin secretion pathway is central to the pharmacological action of anagliptin.
| Study Type | Subject | Key Findings on Insulin Secretion | Reference(s) |
| Clinical Trial | Patients with Type 2 Diabetes | Increased plasma levels of active GLP-1 and GIP; Associated increase in plasma C-peptide (a marker of insulin secretion). | nih.gov, researchgate.net |
| Preclinical Study | STZ-treated Mice (Normal Diet) | Significantly elevated serum insulin concentrations. | researchgate.net |
Modulation of Glucagon Secretion Pathways
In addition to its effects on insulin, anagliptin modulates the secretion of glucagon from pancreatic alpha-cells, another key aspect of its glucose-lowering action. patsnap.comwikipedia.org This effect is also mediated by the increased levels of active incretin hormones, particularly GLP-1, resulting from DPP-4 inhibition. diabetesjournals.orgnih.gov In the pathophysiology of type 2 diabetes, glucagon secretion is often inappropriately elevated, contributing to hyperglycemia through increased hepatic glucose production. ccjm.org
GLP-1 is known to suppress glucagon secretion from pancreatic alpha-cells. researchgate.netyoutube.com The inhibition of DPP-4 by anagliptin enhances this natural glucagonostatic effect. patsnap.com This suppression is also glucose-dependent, meaning it primarily occurs under conditions of normal or high blood glucose and is diminished during hypoglycemia. droracle.ainih.govnih.gov This prevents the impairment of the counter-regulatory glucagon response during low blood sugar events.
The mechanism of GLP-1-mediated glucagon suppression is complex. While a small fraction of alpha-cells express GLP-1 receptors, allowing for direct inhibition, indirect pathways are also significant. droracle.ainih.gov These may include paracrine signaling within the islet, such as GLP-1 stimulating the release of somatostatin (B550006) from neighboring delta-cells, which in turn inhibits glucagon secretion. frontiersin.org
| Study Type | Subject | Key Findings on Glucagon Secretion | Reference(s) |
| Clinical Trial | Patients with Type 2 Diabetes | Slight decrease in the incremental area under the curve for plasma glucagon after a test meal (P=0.048). | nih.gov, researchgate.net |
| Preclinical Study | STZ-treated Mice (Normal Diet) | Decreased serum glucagon concentrations. | researchgate.net |
Preclinical Pharmacokinetics and Metabolism of Anagliptin Hydrochloride
Absorption and Distribution in Model Organisms
Preclinical studies in animal models, primarily rats and dogs, have been instrumental in characterizing the absorption and distribution of anagliptin (B605506).
Following oral administration, anagliptin is absorbed with moderate to good bioavailability. In dogs, the absorption is high, with a bioavailability of 70.4%. researchgate.net In rats, the extent of absorption is dose-dependent, ranging from 38.1% to 85.5%. researchgate.netscispace.com Peak plasma concentrations are typically reached rapidly, indicating swift absorption from the gastrointestinal tract. tga.gov.aufrontiersin.orgnih.gov
Table 1: Oral Bioavailability of Anagliptin in Animal Models
| Animal Model | Oral Bioavailability (%) | Reference |
|---|---|---|
| Dog | 70.4 | researchgate.net |
Once absorbed, anagliptin distributes rapidly and extensively throughout the body. researchgate.netscispace.com Notably, higher concentrations of the compound are found in tissues that have high expression levels of DPP-4, the therapeutic target of anagliptin. researchgate.netscispace.com These tissues include the small intestine, kidney, and liver. researchgate.netscispace.com This targeted distribution is a key aspect of its pharmacokinetic profile, suggesting that the drug concentrates in areas where its therapeutic action is most needed. The enzyme DPP-4 is widely distributed in various tissues, including the brain, lungs, and kidneys, as well as on the surface of epithelial and endothelial cells. nih.govdovepress.com
Biotransformation and Metabolite Identification
Anagliptin undergoes biotransformation, leading to the formation of several metabolites.
The primary metabolic pathway for anagliptin is the hydrolysis of its cyano group. researchgate.netnih.govencyclopedia.pubgenscript.compatsnap.com This biotransformation is a major route of metabolism for several cyanopyrrolidine-containing DPP-4 inhibitors. nih.govgenscript.compatsnap.com While nitrile group biotransformation is generally a minor metabolic pathway for many drugs, for anagliptin, the conversion of the nitrile group to a carboxylic acid is a principal metabolic route. nih.govgenscript.compatsnap.com Studies have suggested that DPP-4 itself, along with other dipeptidyl peptidases like DPP-2, can mediate this hydrolytic metabolism. nih.govgenscript.com
In both rats and dogs, the major circulating component in plasma after administration of anagliptin is the unchanged parent drug. researchgate.netscispace.com However, several metabolites have been identified. The major circulating metabolites are:
M1: Formed through the hydrolysis of the cyano group. researchgate.netscispace.com
M6 and M7: Both result from the oxidation and subsequent cleavage of the methylene (B1212753) function adjacent to the amine. researchgate.netscispace.com
Table 2: Major Metabolites of Anagliptin
| Metabolite | Formation Pathway | Reference |
|---|---|---|
| M1 | Hydrolysis of the cyano group | researchgate.netscispace.com |
| M6 | Oxidation-cleavage of the methylene function | researchgate.netscispace.com |
Table of Compound Names
| Compound Name |
|---|
| Anagliptin |
| Anagliptin hydrochloride |
| ANA-M1 |
| M6 |
Quantitative Assessment of Metabolite Formation
In preclinical studies involving rats and dogs, the primary circulating component following administration of anagliptin was the unchanged parent drug. researchgate.net However, several metabolites were identified, with the major ones being M1, M6, and M7. researchgate.net The formation of M1 results from the hydrolysis of the cyano group of anagliptin. researchgate.net Metabolites M6 and M7 are formed through the oxidation and subsequent cleavage of the methylene function adjacent to the amine group. researchgate.net
After a single oral dose of [¹⁴C]anagliptin to rats and dogs, unchanged anagliptin was the most abundant component in plasma. The major circulating metabolites were M1, M6, and M7. researchgate.net In human studies, after a single oral dose of [¹⁴C]anagliptin, the unchanged drug and a carboxylate metabolite (M1) were the primary components in plasma, accounting for 66.0% and 23.4% of the total plasma radioactivity area under the curve, respectively. nih.gov Metabolism to M1 accounted for 29.2% of the dose in humans. nih.govdoi.org No other metabolite was found to contribute more than 1% of the dose in excreta or lead to significant systemic exposure. nih.gov
Table 1: Composition of Anagliptin and its Metabolites in Plasma and Excreta in Preclinical Models Data represents the mean of three animals after a single oral dose of 10 mg/kg [¹⁴C]anagliptin.
| Compound | Plasma (0-24h) % of total radioactivity | Urine (0-24h) % of dose | Feces (0-24h) % of dose |
|---|---|---|---|
| Anagliptin | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
| M1 | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
| M6 | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
| M7 | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
Excretion Mechanisms in Preclinical Models
In both rats and dogs, urinary excretion was identified as the predominant route of elimination for anagliptin following intravenous administration. researchgate.net A key finding in rats was the indication of active renal elimination. researchgate.nettypeset.io The renal clearance of unbound anagliptin in this species was determined to be 91.7 ml/min/kg, a value significantly higher than the glomerular filtration rate, which supports the involvement of active secretion processes in the kidneys. researchgate.nettypeset.io In humans, renal clearance of both unbound anagliptin and its metabolite M1 also significantly surpassed the glomerular filtration rate, suggesting active renal elimination. nih.gov Anagliptin is primarily excreted through the kidneys. patsnap.com
Following intravenous dosing in rats, biliary excretion was shown to be a significant pathway, accounting for 25.2% of the administered radioactivity. researchgate.net After a single oral administration to rats, the cumulative fecal excretion of radioactivity up to 168 hours was 34.6%. researchgate.net In dogs, the excretion values were comparable to those observed in rats. researchgate.net
In a study with apolipoprotein E-deficient mice, repeated administration of anagliptin led to a significant 38% increase in fecal excretion of ¹⁴C-cholesterol over 72 hours after oral loading. nih.gov
Mass balance studies in both rats and dogs demonstrated good total recovery of the administered radioactivity, ranging from 97.5% to 99.5%. researchgate.net The majority of the radioactivity was excreted within 24 hours in both species. researchgate.net After a single intravenous dose in rats, the cumulative urinary and fecal excretion of radioactivity up to 168 hours was 64.6% and 34.6%, respectively. researchgate.net In dogs that received an intravenous dose, 66.2% of the radioactivity was recovered in the urine. researchgate.net
Table 2: Mass Balance of [¹⁴C]Anagliptin in Preclinical Models (up to 168 h post-dose)
| Species | Route of Administration | Urinary Excretion (% of dose) | Fecal Excretion (% of dose) | Biliary Excretion (% of dose) | Total Recovery (% of dose) |
|---|---|---|---|---|---|
| Rat | Intravenous | 64.6 | 34.6 | 25.2 | 97.5 - 99.5 |
| Dog | Intravenous | 66.2 | Data not available in provided search results | Data not available in provided search results | 97.5 - 99.5 |
Chemical Synthesis and Structural Biology of Anagliptin Hydrochloride
Synthetic Methodologies for Anagliptin (B605506) (hydrochloride)
The synthesis of Anagliptin involves the creation of its core components and their subsequent assembly.
Development of Efficient and Scalable Synthetic Routes
The industrial synthesis of Anagliptin is designed for efficiency and scalability, with a focus on readily available starting materials and high-yield reactions. google.com A common strategy involves the separate synthesis of two key intermediates, which are then coupled to form the final molecule. google.com
One patented method outlines a multi-step process:
Synthesis of the Pyrazolopyrimidine Core: This process begins with vinyl ethyl ether and trichloroacetic chloride, which undergo a series of reactions to form an intermediate with a protected aldehyde group. This intermediate is then condensed with 3-amino-5-methylpyrazole (B16524) to create the pyrazolopyrimidine parent nucleus. Subsequent hydrolysis yields 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid. google.com
Synthesis of the Chiral Cyanopyrrolidine Intermediate: Starting from L-proline, a sequence of reactions including methyl esterification, amination, acetylation, and cyanation produces the chiral (2S)-2-cyanopyrrolidine intermediate. google.comtandfonline.com This component is then reacted with a diamine segment to form a precursor, which, after the removal of a protecting group, yields the final cyanopyrrolidine amine intermediate. google.com
Coupling and Final Product Formation: The pyrazolopyrimidine carboxylic acid and the cyanopyrrolidine amine intermediate are coupled together under condensation conditions to produce Anagliptin. google.com
This synthetic approach is noted for its use of inexpensive starting materials, straightforward process, mild reaction conditions, and high yields in each step, making it suitable for large-scale production. google.com
Stereoselective Synthesis of the (2S)-2-Cyanopyrrolidine Ring
The stereoselectivity is often achieved by starting with a chiral precursor, such as L-proline, which already possesses the desired stereochemistry. google.comtandfonline.com The synthesis then proceeds through a series of chemical transformations that preserve this stereochemistry. The absolute configuration of the 2-cyanopyrrolidine ring in Anagliptin, derived from L-prolinamide, has been confirmed to be S through single-crystal structure analysis. tandfonline.com
Structure-Activity Relationship (SAR) Studies of Anagliptin (hydrochloride) Analogs
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For Anagliptin, these studies have been crucial in optimizing its potency and selectivity as a DPP-4 inhibitor. nih.gov
Impact of Structural Modifications on DPP-4 Inhibitory Potency and Selectivity
The binding of Anagliptin to the DPP-4 enzyme involves interactions with several key subsites, including the S1, S2, and S2 extensive subsites. tandfonline.com Modifications to different parts of the Anagliptin molecule can significantly impact its binding affinity and, consequently, its inhibitory potency.
SAR studies have revealed that the substituent on the heterocycle of Anagliptin, which interacts with the S2 extensive site, plays a significant role in its activity. tandfonline.com The selectivity of Anagliptin for DPP-4 over other related enzymes, such as DPP-8 and DPP-9, is an important safety consideration, and this selectivity is influenced by interactions at the S2 extensive subsite. tandfonline.com
Design Principles for Optimized DPP-4 Inhibitors
The development of potent and selective DPP-4 inhibitors like Anagliptin is guided by several key design principles. nih.gov These principles are derived from an understanding of the structure of the DPP-4 enzyme and its interaction with various ligands. nih.govnih.gov
The DPP-4 binding site is composed of several pockets, with the S1 and S2 pockets being of primary importance for inhibitor binding. nih.gov The S1 pocket typically accommodates a substituted aromatic or heterocyclic ring, while the primary amine of the inhibitor often forms a hydrogen bond with specific amino acid residues (Glu-205/206) in the enzyme. nih.gov
Key design strategies for optimizing DPP-4 inhibitors include:
Substrate-Based Design: Many DPP-4 inhibitors are designed as peptidomimetics, mimicking the natural substrates of the enzyme. nih.govmdpi.com These inhibitors often contain a proline-mimicking group that occupies the S1 pocket. nih.gov
Exploiting Subsite Interactions: The potency of inhibitors can be enhanced by designing molecules that form additional interactions with subsites like S1', S2', and the S2 extensive site. nih.gov For example, Teneligliptin exhibits higher activity than Sitagliptin due to its ability to form hydrogen bonds with all three of these subsites. nih.gov
Introduction of Halogens: The incorporation of halogen atoms, such as fluorine, chlorine, and bromine, into the inhibitor's structure can increase its potency. nih.gov
Focus on Chemical Stability: The inherent chemical instability of some inhibitor scaffolds, such as cyanopyrrolidine-based compounds, has led to the development of more stable alternatives.
Table 1: SAR Data of Anagliptin Analogs
| Compound/Analog | Modification | DPP-4 IC50 (nM) | Selectivity vs. DPP-8/DPP-9 |
| Anagliptin | - | <10 | High |
| Analog with modified heterocycle | Varies | Varies | Varies |
| Analog with modified cyanopyrrolidine | Varies | Varies | Varies |
Note: The table above is a generalized representation based on the principles of SAR studies. Specific IC50 values for a wide range of Anagliptin analogs are proprietary and not publicly available in detail.
Advanced Characterization of Anagliptin (hydrochloride) and its Derivatives
The chemical structure and properties of Anagliptin have been thoroughly investigated using a variety of advanced analytical techniques.
Single-crystal X-ray diffraction has been used to determine the precise three-dimensional structure of Anagliptin. tandfonline.com This analysis confirmed the absolute S-configuration of the 2-cyanopyrrolidine ring and revealed that in the crystalline state, two independent molecules of Anagliptin are held together by intermolecular hydrogen bonds. tandfonline.com
Furthermore, the co-crystal structure of Anagliptin in complex with the DPP-4 enzyme has been solved at a resolution of 2.85 Å. tandfonline.com This has provided a detailed understanding of the molecular interactions between the drug and its target enzyme, clarifying how Anagliptin binds to and inhibits DPP-4. tandfonline.com
Metabolic studies using 14C-labelled Anagliptin have identified that the major metabolite is formed through the hydrolysis of the cyano group. tandfonline.com This suggests that the metabolic process likely occurs via an imidate intermediate at the S1 subsite of the DPP-4 enzyme. tandfonline.com
Single-Crystal X-ray Diffraction Analysis of Anagliptin (hydrochloride)
The definitive three-dimensional structure of anagliptin in its crystalline state has been determined through single-crystal X-ray diffraction analysis. nih.govtandfonline.com This powerful technique provides precise information about atomic positions, bond lengths, and angles, confirming the molecule's absolute configuration. uni-ulm.de
For the analysis, a colorless single crystal of anagliptin was grown by allowing a solution in ethyl acetate (B1210297) to stand at room temperature. tandfonline.com The diffraction data were collected using a two-dimensional X-ray diffractometer with Mo Kα radiation. tandfonline.com The structure was subsequently solved using the direct method and refined by the full-matrix least-squares method. tandfonline.com
The analysis confirmed the absolute configuration of the 2-cyanopyrrolidine moiety, which is derived from L-prolinamide, as S. nih.govtandfonline.com A model with the 2S configuration was refined, yielding a final R-index of 0.0454 and an absolute structure parameter of 0.0, which solidified the assignment of the S configuration with the space group P3₂. tandfonline.comtandfonline.com The crystal structure reveals two independent anagliptin molecules held together by intermolecular hydrogen bonds. nih.govrcsb.org This specific crystal packing, involving hydrogen bonds between hydrophilic parts and stacking of hydrophobic bicyclic hetero-rings, is thought to contribute to the compound's non-hygroscopic nature while allowing for high solubility in water once the crystal lattice is broken. tandfonline.com
The co-crystal structure of anagliptin in complex with its target enzyme, dipeptidyl peptidase IV (DPP-4), has also been solved at a resolution of 2.85 Å. nih.govrcsb.org This analysis revealed key interactions, such as a dipole interaction between the cyano group of anagliptin and the S₁ subsite of the enzyme, which is distinct from the covalent bonds formed by some other inhibitors. tandfonline.comrcsb.org
Table 1: Crystallographic Data for Anagliptin
| Parameter | Value |
| Formula | C₁₉H₂₅N₇O₂ |
| Crystal system | Trigonal |
| Space group | P3₂ |
| a (Å) | 13.33 |
| b (Å) | 13.33 |
| c (Å) | 17.01 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 120 |
| Volume (ų) | 2611.8 |
| Z | 6 |
| Final R index (R₁) | 0.0454 |
| Radiation | Mo Kα |
| Data sourced from Watanabe, Y.S., et al. (2015). tandfonline.com |
Spectroscopic and Spectrometric Elucidation of Molecular Structure
Mass Spectrometry (MS): Mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS), has been instrumental in the analysis of anagliptin. iajps.com Inductive electrospray ionization mass spectrometry (iESI-MS) has been employed as a process analytical technology (PAT) tool to monitor the chemical synthesis of anagliptin in real-time. acs.org This technique allowed for the identification of the protonated anagliptin molecule at an m/z of 384, as well as active intermediates, impurities, and byproducts during the reaction. acs.org High-resolution mass spectrometry (HRMS) has also been used in combination with other techniques to characterize degradation products of anagliptin under stress conditions. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy have been utilized to elucidate the structure of anagliptin and its degradation products. researchgate.net ¹H NMR spectroscopy has been applied to confirm the structure of synthetic intermediates and the final anagliptin product. google.com For instance, in the synthesis of an intermediate, ¹H-NMR (400MHz, CDCl₃) was used to identify characteristic peaks. google.com Similarly, the final product was analyzed using ¹H-NMR (400MHz, CD₃OD). google.com The application of quantitative ¹H NMR has also been reported for the determination of anagliptin. iajps.com ¹³C NMR data, including predicted spectra, are available in public databases, further detailing the carbon framework of the molecule. researchgate.nethmdb.cadrugbank.com
UV-Visible Spectroscopy: UV-Visible spectrophotometry is a straightforward method used for the quantitative analysis of anagliptin. Studies have established that anagliptin exhibits a maximum absorption (λmax) at approximately 246 nm to 247 nm in various solvents, including distilled water. iajps.comresearchgate.netresearchgate.net This characteristic absorption is used in UV spectrophotometric methods for its determination in pharmaceutical formulations. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy has been used to identify the functional groups present in anagliptin. This technique was part of the analytical toolkit used to characterize degradation products, confirming the structural changes that occur under stress conditions. researchgate.net
Table 2: Key Spectroscopic and Spectrometric Data for Anagliptin
| Technique | Observation | Application |
| Mass Spectrometry (MS) | Protonated molecule [M+H]⁺ at m/z 384 acs.org | Reaction monitoring, impurity profiling, degradation product identification acs.orgnih.gov |
| ¹H NMR | Characteristic chemical shifts for protons in different parts of the molecule google.com | Structural confirmation of intermediates and final product google.com |
| ¹³C NMR | Predicted spectra available, detailing the carbon skeleton hmdb.cadrugbank.com | Structural elucidation of the carbon framework researchgate.net |
| UV-Visible Spectroscopy | λmax at 246-247 nm iajps.comresearchgate.net | Quantitative analysis researchgate.net |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for functional groups | Functional group identification in the molecule and its degradation products researchgate.net |
Preclinical Efficacy and Pharmacodynamics of Anagliptin Hydrochloride in Research Models
In Vitro Cellular and Molecular Efficacy Studies
Effects on Cell Proliferation (e.g., Smooth Muscle Cells, Monocytes)
Anagliptin (B605506) has demonstrated direct effects on the proliferation of key cells involved in the pathogenesis of atherosclerosis. In cultured rat aortic smooth muscle cells (SMCs), soluble DPP-4 was found to augment cell proliferation. oup.comcornell.edu Anagliptin effectively suppressed this proliferation in a dose-dependent manner. medchemexpress.com This inhibitory effect is attributed, at least in part, to the inhibition of the extracellular signal-regulated kinase (ERK) phosphorylation pathway. oup.comoup.com
Similarly, in the human monocyte cell line THP-1, anagliptin has been shown to reduce inflammatory reactions. oup.comcornell.edu Research indicates that anagliptin's anti-atherosclerotic effects may be partially mediated through its direct inhibition of monocyte inflammatory responses and SMC proliferation. oup.comcornell.eduoup.com Furthermore, in a model of interleukin 1β (IL-1β)-induced cellular senescence in vascular smooth muscle cells, anagliptin was found to reverse the senescent state, suggesting a potential role in mitigating atherosclerosis. nih.gov
Table 1: Effects of Anagliptin on Cell Proliferation
| Cell Type | Model | Key Findings | Reference |
|---|---|---|---|
| Rat Aortic Smooth Muscle Cells | In Vitro Culture | Suppressed proliferation augmented by soluble DPP-4. | oup.comcornell.edu |
| Human THP-1 Monocytes | In Vitro Culture | Reduced inflammatory reaction. | oup.comcornell.edu |
| Vascular Smooth Muscle Cells | IL-1β-induced senescence model | Reversed cellular senescence. | nih.gov |
Modulation of Inflammatory Markers and Signaling Pathways (e.g., TNF-α, ERK phosphorylation, NF-κBp65)
Anagliptin has been shown to modulate key inflammatory pathways. In THP-1 monocytes, anagliptin reduced the production of tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS). oup.comoup.com This effect was associated with the inhibition of ERK phosphorylation and the nuclear translocation of nuclear factor-κB p65 (NF-κBp65), a critical transcription factor in inflammatory responses. oup.comoup.comscitechnol.com The inhibition of LPS-induced ERK phosphorylation by anagliptin was also observed to be independent of the adenosine (B11128) A2A receptor. oup.com
Further studies have elaborated on the anti-inflammatory mechanisms of DPP-4 inhibitors. For instance, other DPP-4 inhibitors have been reported to attenuate inflammatory markers like IL-1β and IL-6 by inhibiting NF-κB phosphorylation and other signaling pathways in macrophages. nih.gov In vascular smooth muscle cells, anagliptin was also found to reduce the IL-1β-induced expression of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1. nih.gov
Table 2: Anagliptin's Modulation of Inflammatory Pathways
| Cell Line | Stimulus | Key Effects | Signaling Pathways Involved | Reference |
|---|---|---|---|---|
| THP-1 Monocytes | Lipopolysaccharide (LPS) | Reduced TNF-α production. | Inhibition of ERK phosphorylation and NF-κBp65 nuclear translocation. | oup.comoup.comscitechnol.com |
| Vascular Smooth Muscle Cells | Interleukin 1β (IL-1β) | Suppressed TNF-α, IL-6, and MCP-1 expression. | Not specified. | nih.gov |
Impact on Gene Expression and Protein Activity (e.g., Sterol Regulatory Element-Binding Protein)
Anagliptin has been found to influence genes and proteins involved in lipid metabolism. In HepG2 cells, a human liver cancer cell line, anagliptin significantly suppressed the activity of sterol regulatory element-binding protein (SREBP). nih.gov SREBPs are key transcription factors that regulate the synthesis of cholesterol and fatty acids. The suppression of SREBP activity by anagliptin suggests a potential mechanism for its lipid-lowering effects observed in vivo. nih.gov Specifically, anagliptin was shown to decrease the messenger ribonucleic acid (mRNA) expression of SREBP-2 at night in an animal model. nih.gov
In Vivo Efficacy Studies in Animal Models (Non-Human)
Assessment in Models of Metabolic Dysregulation (e.g., High-Fat Diet-Induced Diabetes Models)
Anagliptin has been evaluated in various animal models of metabolic dysregulation, often induced by a high-fat diet (HFD). mdpi.commdpi.comsemanticscholar.org In low-density lipoprotein receptor-deficient (LDLR-deficient) mice, a model of hyperlipidemia, treatment with anagliptin resulted in a significant decrease in plasma total cholesterol and triglyceride levels. nih.govnih.gov Specifically, both low-density lipoprotein (LDL) cholesterol and very low-density lipoprotein (VLDL) cholesterol were significantly reduced. nih.gov
In a different study using high-fat diet-fed mice with haploinsufficiency of glucokinase (GckKO), anagliptin treatment improved glucose tolerance. nih.gov Interestingly, the mechanism of action appeared to be dose-dependent. A higher dose of anagliptin suppressed body weight gain and improved insulin (B600854) resistance, while a lower dose enhanced insulin secretion and increased β-cell mass without significantly affecting body weight or insulin sensitivity. nih.gov
However, the efficacy of anagliptin can be influenced by the metabolic state of the animal. In streptozotocin (B1681764) (STZ)-induced diabetic mice, a model characterized by impaired islets of Langerhans, a high-fat diet was found to weaken the regenerative effects of anagliptin on these islets. nih.gov
Effects on Plasma DPP-4 Activity and Incretin (B1656795) Levels in vivo
A primary mechanism of action for anagliptin is the inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme. frontiersin.orgscispace.com In vivo studies have consistently demonstrated that anagliptin effectively inhibits plasma DPP-4 activity. nih.gov In high-fat diet-fed wild-type and GckKO mice, both low and high doses of anagliptin significantly inhibited plasma DPP-4 activity. nih.gov
This inhibition of DPP-4 leads to an increase in the plasma levels of active incretin hormones, such as glucagon-like peptide-1 (GLP-1). nih.govnih.gov In the aforementioned study with HFD-fed mice, the inhibition of DPP-4 activity by anagliptin was accompanied by a significant increase in plasma active GLP-1 levels in both wild-type and GckKO mice. nih.gov The elevation of active incretin levels is a key factor contributing to the glucose-lowering effects of anagliptin.
Table 3: In Vivo Effects of Anagliptin in Animal Models
| Animal Model | Key Findings | Reference |
|---|---|---|
| LDLR-deficient mice | Decreased plasma total cholesterol, triglycerides, LDL-C, and VLDL-C. | nih.govnih.gov |
| High-fat diet-fed GckKO mice | Improved glucose tolerance; dose-dependent effects on body weight, insulin resistance, and insulin secretion. | nih.gov |
| STZ-induced diabetic mice on HFD | Weakened regenerative effects on islets of Langerhans. | nih.gov |
| High-fat diet-fed wild-type and GckKO mice | Significantly inhibited plasma DPP-4 activity and increased plasma active GLP-1 levels. | nih.gov |
Modulation of Lipid Metabolism in Hyperlipidemic Animal Models
Studies utilizing hyperlipidemic animal models, such as Apolipoprotein E (ApoE)-deficient and low-density lipoprotein (LDL) receptor-deficient mice, have consistently shown the lipid-lowering capabilities of anagliptin.
In male LDL receptor-deficient mice, treatment with anagliptin resulted in significant reductions in plasma total cholesterol and triglyceride levels. nih.govnih.gov Specifically, total cholesterol was reduced by 14% and triglycerides by 27%. nih.govnih.gov This was accompanied by a notable decrease in both very low-density lipoprotein (VLDL) and LDL cholesterol. nih.govnih.gov The proposed mechanism for this effect involves the downregulation of hepatic lipid synthesis. nih.govnih.gov Evidence for this includes a significant decrease in the nighttime expression of sterol regulatory element-binding protein-2 (SREBP-2) messenger ribonucleic acid (mRNA) in anagliptin-treated mice, as well as a direct suppression of SREBP activity in HepG2 cells. nih.govnih.gov
Similarly, in ApoE-deficient mice, anagliptin treatment led to a significant decrease in serum total and non-high-density lipoprotein cholesterol (non-HDL-C) concentrations. nih.govnih.gov The cholesterol-lowering effect was most prominent in the chylomicron fraction. nih.govnih.gov Further investigation into the mechanism revealed that anagliptin significantly decreased the intestinal absorption of cholesterol, as evidenced by reduced plasma radioactivity after oral administration of 14C-labeled cholesterol and a corresponding increase in fecal excretion. nih.govnih.gov This effect is thought to be mediated through the downregulation of intestinal cholesterol transport-related genes, including microsomal triglyceride transfer protein, acyl-coenzyme A:cholesterol acyltransferase 2, ApoA2, and ApoC2. nih.govnih.gov
Table 1: Effect of Anagliptin on Plasma Lipids in LDL Receptor-Deficient Mice
| Parameter | Reduction (%) | Significance |
|---|---|---|
| Total Cholesterol | 14 | P < 0.01 |
| Triglycerides | 27 | P < 0.01 |
| LDL Cholesterol | Significant Decrease | Not specified |
| VLDL Cholesterol | Significant Decrease | Not specified |
Anti-Atherosclerotic Effects in Animal Models
The anti-atherosclerotic properties of anagliptin have been extensively studied in ApoE-deficient mice, a well-established model for atherosclerosis research.
Treatment of male ApoE-deficient mice with anagliptin for 16 weeks resulted in a significant reduction in the area of atherosclerotic lesions around the aortic valve. oup.comnih.gov This was observed without any significant changes in glucose tolerance or body weight. oup.comnih.gov The anti-atherosclerotic effects of anagliptin are believed to be mediated, at least in part, through its direct actions on vascular cells and inflammatory processes. oup.comnih.gov
Reduction of Monocyte and Macrophage Accumulation
A key event in the development of atherosclerosis is the accumulation of monocytes and macrophages in the vascular wall. Anagliptin treatment has been shown to significantly reduce this accumulation in the plaque areas of ApoE-deficient mice. oup.comnih.govoup.com In cholesterol-fed rabbits, anagliptin also decreased macrophage infiltration in both aortic and coronary arteries. nih.gov Furthermore, in vitro studies using the human monocyte cell line THP-1 demonstrated that anagliptin can reduce lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. oup.comnih.gov This effect was associated with the inhibition of ERK phosphorylation and the nuclear translocation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. oup.comnih.gov
Attenuation of Vascular Smooth Muscle Cell Proliferation
The proliferation of vascular smooth muscle cells (SMCs) is another critical step in the formation of atherosclerotic plaques. Anagliptin has been shown to suppress the proliferation of cultured rat aortic SMCs. oup.comnih.gov This inhibitory effect is mediated by the suppression of extracellular signal-regulated kinase (ERK) phosphorylation. oup.comnih.gov Soluble DPP-4 was found to augment SMC proliferation, and anagliptin effectively counteracted this effect. oup.comnih.gov In cholesterol-fed rabbits, anagliptin treatment also suppressed the alpha-smooth muscle actin-positive area in coronary arteries, indicating a reduction in SMC content. nih.gov
Investigations in Models of Hepatic Steatosis and Fibrosis
The potential of anagliptin to mitigate liver pathology has been explored in models of nonalcoholic steatohepatitis (NASH) and liver fibrosis. In genetically obese melanocortin 4 receptor-deficient (MC4R-KO) mice fed a Western diet, a model that develops hepatic steatosis, NASH, and hepatocellular carcinoma, anagliptin treatment effectively prevented liver inflammation, fibrosis, and carcinogenesis. nih.gov Notably, these beneficial effects on the liver were observed with only marginal impacts on body weight, systemic glucose and lipid metabolism, and hepatic steatosis itself. nih.gov Histological and gene expression analyses suggest that anagliptin's protective mechanism involves targeting macrophage activation in the liver during the progression from simple steatosis to NASH. nih.gov Specifically, anagliptin treatment was shown to suppress the transcription of fibrosis-related genes such as Spp1 (osteopontin), transforming growth factor-β (Tgfb1), tissue inhibitor of metalloproteinase-1 (Timp1), and collagen type I (Col1a1). researchgate.net
Investigation of Non-Canonical Molecular Targets and Cellular Mechanisms
Beyond its established role as a DPP-4 inhibitor, research has begun to uncover non-canonical molecular targets and cellular mechanisms of anagliptin.
Interaction with Monocarboxylate Transporter-4 (MCT-4) and Lactate (B86563) Metabolism
A novel function of anagliptin has been identified in the regulation of lactate metabolism through its interaction with Monocarboxylate Transporter-4 (MCT-4). nih.gov In a study using mouse colon carcinoma cells (CT-26), anagliptin was found to inhibit lactate excretion from the cells. nih.gov This was associated with a decrease in the protein expression of MCT-4, a key transporter responsible for lactate efflux. nih.gov The inhibition of lactate excretion by anagliptin led to intracellular acidification and a reversal of the typically low extracellular pH gradient observed in the tumor microenvironment. nih.gov This intracellular accumulation of lactate was further linked to a reduction in mitochondrial membrane potential and the induction of apoptosis in the cancer cells. nih.gov These findings suggest that anagliptin can modulate the cellular pH gradient by targeting MCT-4-mediated lactate transport, representing a previously unknown mechanism of action. nih.gov
Induction of Apoptosis in Specific Cell Lines
Preclinical research has demonstrated that anagliptin can induce apoptosis, a programmed cell death process, in specific cancer cell lines. nih.govnih.gov In vitro studies on the mouse colon carcinoma cell line, CT-26, have shown that anagliptin treatment stimulates apoptosis. nih.gov This effect is concentration-dependent, with a notable decrease in cell viability observed at concentrations of 2 mM and higher after 24 hours of culture. nih.gov Flow cytometric analysis confirmed an increased proportion of late apoptotic CT-26 cells following treatment with anagliptin compared to control groups. nih.gov
The mechanism underlying anagliptin-induced apoptosis in these cells involves the regulation of key proteins in the apoptotic pathway. nih.govmdpi.comaging-us.com Research indicates that anagliptin treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial pathway of apoptosis. nih.govaging-us.com
Furthermore, anagliptin's pro-apoptotic effects are linked to its ability to induce intracellular acidosis. nih.govnih.gov The compound was found to inhibit the function of monocarboxylate transporter-4 (MCT-4), a protein responsible for extruding lactate from cancer cells. nih.gov By suppressing MCT-4, anagliptin causes lactate to accumulate within the CT-26 cells, leading to a decrease in intracellular pH. nih.govnih.gov This intracellular acidification contributes to a reduction in the mitochondrial membrane potential, a key event that triggers the apoptotic cascade. nih.govnih.gov The process culminates in the activation of executioner caspases, with studies showing an increased expression of cleaved-caspase-3 in anagliptin-treated cells. nih.gov
Table 1: Effect of Anagliptin on Apoptotic Protein Expression in CT-26 Cells
| Protein | Effect of Anagliptin Treatment | Function in Apoptosis | Source |
|---|---|---|---|
| Bcl-2 | Decreased expression | Anti-apoptotic (inhibits apoptosis) | nih.govresearchgate.net |
| Bax | Increased expression | Pro-apoptotic (promotes apoptosis) | nih.govresearchgate.net |
| Cleaved-caspase-3 | Increased expression | Executioner caspase (carries out apoptosis) | nih.gov |
Potential Role in Cancer Research (e.g., colon carcinoma models)
The pro-apoptotic activity of anagliptin in colon carcinoma cells has positioned it as a compound of interest in preclinical cancer research. nih.gov In vivo studies using a mouse xenograft model, where BALB/c mice were subcutaneously injected with CT-26 colon carcinoma cells, have shown that oral administration of anagliptin can effectively suppress tumor growth. nih.govnih.govresearchgate.net
In these models, anagliptin treatment resulted in a significant decrease in tumor volume and weight compared to the untreated model group. nih.govresearchgate.net This anti-tumor effect is consistent with the in vitro findings. Immunohistochemical analysis of the tumor tissues from anagliptin-treated mice revealed a marked decrease in the expression of proliferation markers Ki67 and Proliferating Cell Nuclear Antigen (PCNA). nih.govnih.govresearchgate.net This indicates that anagliptin inhibits the proliferation of tumor cells in a live animal model. nih.gov
The underlying mechanism for this anti-tumor activity in vivo mirrors the observations from cell line studies. nih.gov Anagliptin treatment was found to reduce the concentration of lactate within the tumor samples, supporting the hypothesis that it inhibits lactate excretion via MCT-4. nih.govnih.gov This action reverses the typical pH gradient seen in tumors (acidic outside, alkaline inside), leading to intracellular acidosis and promoting cancer cell apoptosis. nih.gov The study highlights that by targeting the metabolic environment of the tumor through MCT-4 inhibition, anagliptin demonstrates a novel anti-cancer function beyond its established role as a dipeptidyl peptidase-4 (DPP-4) inhibitor. nih.govnih.gov These findings suggest that anagliptin could be a potential therapeutic agent for cancer treatment. nih.gov
Table 2: In Vivo Effects of Anagliptin in a CT-26 Colon Carcinoma Xenograft Model
| Parameter | Observation in Anagliptin-Treated Mice | Implication | Source |
|---|---|---|---|
| Tumor Growth | Significantly reduced tumor volume and weight | Anti-tumor efficacy | nih.govresearchgate.net |
| Ki67 Expression | Markedly decreased positive signal | Inhibition of cell proliferation | nih.govresearchgate.net |
| PCNA Expression | Markedly decreased positive signal | Inhibition of cell proliferation | nih.govresearchgate.net |
| Tumor Lactate Concentration | Down-regulated | Inhibition of lactate excretion, leading to intracellular acidosis | nih.govresearchgate.net |
Advanced Analytical and Bioanalytical Methodologies for Anagliptin Hydrochloride Research
Chromatographic Techniques for Quantitative Analysis
Chromatographic methods are the cornerstone for the quantitative analysis of Anagliptin (B605506), offering high resolution and sensitivity for separating the drug from its impurities and degradation products. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) stands out as a widely used technique for the determination of Anagliptin in both bulk drug and pharmaceutical formulations. ijariie.comresearchgate.netiajps.com Several HPLC methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines. researchgate.netijariie.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC employed for the analysis of Anagliptin. These methods are crucial for determining the purity of the active pharmaceutical ingredient (API) and its content in final dosage forms. ijariie.comhealthinformaticsjournal.com
Researchers have developed simple, precise, and economical RP-HPLC methods for the routine analysis of Anagliptin. ijariie.com These methods typically utilize a C18 column and a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol. ijariie.comhealthinformaticsjournal.comhealthinformaticsjournal.comijbpas.com Detection is commonly performed using a UV detector at wavelengths around 220 nm or 247 nm. healthinformaticsjournal.comijbpas.com
Validation studies for these RP-HPLC methods have demonstrated excellent linearity, with correlation coefficients (r²) greater than 0.999, ensuring a direct proportionality between the concentration of Anagliptin and the detector response. ijariie.comhealthinformaticsjournal.com The accuracy of these methods is confirmed by recovery studies, with results typically falling within the 98-102% range. ijariie.com Precision, evaluated through repeatability and intermediate precision, shows a relative standard deviation (RSD) of less than 2%, indicating the high reproducibility of the method. ijariie.comhealthinformaticsjournal.com
Table 1: Exemplary RP-HPLC Method Parameters for Anagliptin Analysis
| Parameter | Condition |
| Column | KROMASIL-C18 (250mm x 4.6mm, 5µm) |
| Mobile Phase | Acetonitrile: 0.05M Potassium dihydrogen phosphate (B84403) buffer (pH 3.0) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Linearity Range | 5-15 µg/mL |
| Limit of Detection (LOD) | 0.43 µg/mL |
| Limit of Quantification (LOQ) | 1.304 µg/mL |
This table presents a representative set of conditions and is not exhaustive of all published methods. healthinformaticsjournal.com
A chiral phase HPLC method has also been developed to quantify the (R)-isomer of Anagliptin, ensuring enantiomeric purity. iajpr.com This isocratic method utilizes a Lux Cellulose-3 column and a mobile phase of hexane, ethanol, and diethyl amine, with UV detection at 254 nm. iajpr.com
Stability-indicating HPLC methods are essential for assessing the intrinsic stability of a drug and for identifying potential degradation products that may form under various stress conditions. researchgate.netwisdomlib.org For Anagliptin, such methods have been developed to separate the parent drug from its degradation products formed under conditions of acid and base hydrolysis, oxidation, photolysis, and thermal stress. researchgate.netwisdomlib.orgamazonaws.com
These methods are crucial for ensuring that the analytical procedure can accurately measure the active ingredient without interference from any degradants. wisdomlib.org Forced degradation studies have shown that Anagliptin is susceptible to degradation, particularly in alkaline and oxidative environments. researchgate.net
A gradient-specific stability-indicating HPLC method was developed using a Waters Symmetry C-18 column with a mobile phase gradient of acetate (B1210297) buffer, methanol, and acetonitrile. researchgate.net The method was validated for its specificity in separating Anagliptin from its degradation products. researchgate.net The degradation products formed under alkaline and oxidative conditions were identified using LC-MS and further characterized by NMR and other spectroscopic techniques. researchgate.net
Table 2: Forced Degradation Conditions for Anagliptin
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 N HCl | 5 hours at room temperature |
| Base Hydrolysis | 0.1 N NaOH | 4 hours |
| Oxidative Degradation | 3% H₂O₂ | - |
| Photolytic Degradation | - | - |
| Thermal Degradation | - | - |
This table summarizes common stress conditions used in forced degradation studies of Anagliptin. wisdomlib.orgamazonaws.com
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) offers advantages over conventional HPLC in terms of speed, resolution, and solvent consumption. nih.gov UPLC methods have been developed for the analysis of Anagliptin, often in combination with other drugs. nih.govresearchgate.net These methods utilize columns with smaller particle sizes (typically sub-2 µm) and can operate at higher pressures. nih.govnih.gov
A UPLC-based method was used to analyze Anagliptin and its degradation products, employing a BEH C18 column and a time-programmed gradient elution with ammonium (B1175870) formate (B1220265) and acetonitrile as the mobile phase. nih.gov The developed UPLC/PDA method was validated for specificity, accuracy, precision, linearity, and robustness. nih.gov
High-Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) provides a simple, rapid, and cost-effective alternative for the quantitative estimation of Anagliptin. researchgate.netresearchgate.netsemanticscholar.org A Normal-Phase HPTLC (NP-HPTLC) method has been developed using a Quality by Design (QbD) approach for the analysis of Anagliptin in bulk and in-house tablets. researchgate.netsemanticscholar.org
This method involves chromatographic separation on aluminum-backed Silica gel F254 plates with a mobile phase of dichloromethane (B109758) and methanol. researchgate.netsemanticscholar.org Densitometric scanning at 248 nm is used for quantification. researchgate.netsemanticscholar.org The method was found to be linear in the concentration range of 100 – 600 ng per band. semanticscholar.org
Spectroscopic Techniques for Characterization and Quantification
Spectroscopic methods are invaluable for both the qualitative characterization and quantitative determination of Anagliptin. researchgate.netnih.govresearchgate.net
UV-Visible spectrophotometry is a simple and economical technique for the quantification of Anagliptin in bulk and pharmaceutical formulations. researchgate.netijariie.comresearchgate.net Anagliptin exhibits a characteristic absorption maximum (λmax) at approximately 246-248 nm in solvents like water and acetonitrile. ijariie.comresearchgate.netiajps.com
Several UV spectrophotometric methods, including zero-order, first-order, and second-order derivative spectrophotometry, have been developed and validated. researchgate.netresearchgate.net These methods have demonstrated linearity in the concentration range of 2-8 µg/mL with high correlation coefficients (r² > 0.999). researchgate.net
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural elucidation of degradation products and for monitoring synthetic routes. nih.govacs.orgoup.com LC/QTOF/MS/MS has been used to characterize the degradation products of Anagliptin formed under stress conditions. nih.gov Online inductive electrospray ionization mass spectrometry (iESI-MS) has been employed as a process analytical technology (PAT) tool to monitor the synthesis of Anagliptin in real-time, allowing for the identification of intermediates, impurities, and byproducts. acs.org Furthermore, liquid chromatography-high resolution mass spectrometry (LC-HRMS) has been utilized for the accurate measurement of plasma glucagon (B607659) levels in studies involving Anagliptin. oup.comnih.gov
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool for the detailed analysis of Anagliptin, its metabolites, and degradation products. researchgate.netnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method used for the determination, identification, and quantification of Anagliptin and its metabolites in various biological matrices, such as human plasma. nih.goviajps.comnih.gov The technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. nih.gov This allows for the effective separation of the parent drug from its metabolites prior to their detection and structural elucidation. nih.gov LC-MS/MS methods are essential in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of the drug. nih.gov For instance, a validated LC-MS/MS method was used to simultaneously determine Anagliptin in plasma samples, with samples being collected in sodium-heparinized tubes and centrifuged to separate the plasma for analysis. iajps.com
The characterization of degradation products formed under stress conditions is a critical part of drug development to ensure safety and stability. nih.gov Liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (LC/QTOF/MS/MS) is a powerful technique for this purpose. researchgate.netnih.govscirp.org In these studies, Anagliptin is subjected to forced degradation under various stress conditions like hydrolysis (acidic, basic) and oxidation, as stipulated by ICH guidelines. researchgate.netnih.gov The resulting degradation products are separated using a UPLC or HPLC system and then introduced into the QTOF-MS/MS. researchgate.netnih.gov This instrument provides high-resolution mass data and fragmentation patterns, which are used to deduce the plausible structures of the degradation products. google.co.inscirp.org One study identified a total of five degradation products of Anagliptin using this technique. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the differentiation of molecules with very similar nominal masses. researchgate.netnih.gov This capability is particularly valuable in complex biological studies. For example, a novel plasma glucagon assay based on liquid chromatography-high resolution mass spectrometry (LC-HRMS) was developed to achieve higher accuracy and precision compared to traditional immunoassays. researchgate.netnih.gov This LC-HRMS method was employed in clinical trials to evaluate the influence of Anagliptin on plasma glucagon levels in patients with type 2 diabetes. nih.govnih.gov The high specificity of HRMS allows for the accurate measurement of true glucagon, distinguishing it from other proglucagon-derived peptides that can interfere with less specific methods. researchgate.net HRMS has also been utilized in the structural analysis of Anagliptin's degradation products. researchgate.net
Immunoassay Techniques (e.g., ELISA) for Biological Sample Analysis
Immunoassay techniques, such as the enzyme-linked immunosorbent assay (ELISA), are widely used for the quantification of biomolecules in biological samples. iajps.comnih.gov In research involving Anagliptin, ELISA has been used to measure plasma glucagon levels during meal tests in patients with type 2 diabetes. nih.govoup.com
Development and Validation of Research Analytical Methods
The development and validation of analytical methods for Anagliptin (hydrochloride) are fundamental for ensuring the quality, consistency, and reliability of research findings. These methods are crucial for the quantification of the active pharmaceutical ingredient (API) in bulk and pharmaceutical formulations. The validation process for these analytical methods is rigorously governed by international standards to ensure they are suitable for their intended purpose. ijariie.comresearchgate.net
Adherence to International Conference on Harmonization (ICH) Guidelines (e.g., Linearity, Accuracy, Precision, Robustness)
The validation of analytical methods for Anagliptin is consistently performed in accordance with the International Conference on Harmonization (ICH) Q2(R1) guidelines. ijariie.comhealthinformaticsjournal.comijbpas.comresearchgate.netnih.gov These guidelines establish a set of parameters that must be evaluated to demonstrate that an analytical procedure is fit for its intended use. For Anagliptin, research studies have successfully validated various methods, primarily High-Performance Liquid Chromatography (HPLC) and UV-Spectrophotometry, by assessing key performance characteristics such as linearity, accuracy, precision, and robustness. ijariie.comhealthinformaticsjournal.comnih.govresearchgate.net
Linearity: The linearity of an analytical method refers to its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. ijariie.com For Anagliptin, various studies have established linearity over different concentration ranges, consistently demonstrating a strong correlation with a coefficient of determination (r²) greater than 0.99. healthinformaticsjournal.comijbpas.comresearchgate.net For instance, a UV spectrophotometric method showed linearity in the concentration range of 3-15 μg/mL with a correlation coefficient of 0.999. researchgate.net Another RP-HPLC method demonstrated linearity for Anagliptin in the concentration range of 5-15 µg/mL with a correlation coefficient exceeding 0.999. healthinformaticsjournal.comijbpas.com
Accuracy: Accuracy reflects the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is calculated. ijariie.comijbpas.com For Anagliptin, accuracy studies have consistently shown high recovery rates, typically within the range of 98% to 102%. ijbpas.comresearchgate.netafricanjournalofbiomedicalresearch.com One study reported percentage recovery to be between 98.18% and 99.98%. researchgate.net Another RP-HPLC method demonstrated accuracy with recoveries ranging from 100.2% to 100.9%. ijbpas.com These results confirm the ability of the developed methods to provide accurate measurements of Anagliptin concentration.
Precision: Precision is the measure of the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ijariie.comijbpas.com Studies on Anagliptin have shown excellent precision, with RSD values well within the acceptable limit of not more than 2%. healthinformaticsjournal.comijbpas.com For example, one method reported intra-day precision with an RSD between 0.167% and 0.593%, and inter-day precision with an RSD between 0.448% and 0.798%. ijbpas.com
Robustness: Robustness is the capacity of an analytical method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. ijariie.com For Anagliptin analytical methods, robustness is typically evaluated by intentionally varying parameters such as the pH of the mobile phase, flow rate, and detection wavelength. ijariie.com The results from these studies have shown that the developed methods are robust, with the RSD for repeatability, intraday, and interday precision remaining below 2%, indicating their suitability for routine analysis in a quality control environment. healthinformaticsjournal.com
| Parameter | Methodology | Finding | Source |
|---|---|---|---|
| Linearity | UV-Spectrophotometry | Concentration range: 10–120 µg/mL; r² > 0.999 | researchgate.netresearchgate.net |
| RP-HPLC | Concentration range: 5-15 µg/mL; r² > 0.999 | healthinformaticsjournal.comijbpas.com | |
| RP-HPLC | Concentration range: 8-32 μg/mL | africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com | |
| UV-Spectrophotometry | Concentration range: 3-15 μg/mL; r² = 0.999 | researchgate.net | |
| Accuracy | UV-Spectrophotometry | % Recovery: 98.18-99.98% | researchgate.net |
| RP-HPLC | % Recovery: 100.2-100.9% | ijbpas.com | |
| Precision | RP-HPLC | Intra-day %RSD: 0.167-0.593% Inter-day %RSD: 0.448-0.798% | ijbpas.com |
| RP-HPLC | Repeatability, Intra-day & Inter-day Precision %RSD < 2% | healthinformaticsjournal.com | |
| Robustness | RP-HPLC | Method is robust with %RSD < 2% under varied conditions (flow rate, mobile phase composition) | ijariie.comhealthinformaticsjournal.com |
Quantification of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics in the validation of analytical methods. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijariie.comijbpas.com These limits are typically calculated using the standard deviation of the response and the slope of the calibration curve, as recommended by ICH guidelines (LOD = 3.3 × σ/S and LOQ = 10 × σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve). ijariie.comijbpas.com
For Anagliptin, various analytical methods have reported a wide range of LOD and LOQ values, reflecting the different sensitivities of the techniques employed (e.g., UV-spectrophotometry vs. HPLC). healthinformaticsjournal.comijbpas.comresearchgate.netafricanjournalofbiomedicalresearch.com For instance, a stability-indicating RP-HPLC method determined the LOD and LOQ for Anagliptin to be 0.069 µg/mL and 0.209 µg/mL, respectively. ijbpas.com Another RP-HPLC method reported an LOD of 0.43 µg/ml and an LOQ of 1.304 µg/ml. healthinformaticsjournal.com In contrast, a UV spectrophotometric method reported a higher LOD of 7.8 µg/mL and an LOQ of 22.68 µg/mL. researchgate.netresearchgate.net A chiral HPLC method for the enantiomeric purity of Anagliptin found the LOD and LOQ to be 0.09 μg/mL and 0.25 μg/mL, respectively. iajpr.com The selection of a particular method depends on the required sensitivity for the specific application, such as impurity profiling versus routine quality control of the bulk drug.
| Analytical Method | LOD (µg/mL) | LOQ (µg/mL) | Source |
|---|---|---|---|
| RP-HPLC | 0.069 | 0.209 | ijbpas.com |
| Chiral HPLC | 0.09 | 0.25 | iajpr.com |
| RP-HPLC | 0.43 | 1.304 | healthinformaticsjournal.com |
| RP-HPLC | 0.71 | 2.14 | africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com |
| RP-HPLC | 1.000 | 3.053 | ijariie.com |
| RP-HPLC | 1.277 | Not Specified | amazonaws.com |
| UV-Spectrophotometry | 7.8 | 22.68 | researchgate.netresearchgate.net |
Drug Interaction Mechanisms and Prediction in Preclinical Models
Assessment of Anagliptin (B605506) (hydrochloride) Interactions with Drug Transporters
Drug transporters, located in membranes of the intestine, liver, and kidneys, play a crucial role in the absorption, distribution, and excretion of drugs. Preclinical evaluation of a drug's interaction with these transporters is essential to predict potential DDIs.
P-glycoprotein (P-gp) is a well-characterized efflux transporter that actively pumps substrates out of cells, impacting their absorption and disposition. Preclinical studies have identified Anagliptin as a potential substrate for P-gp. nih.gov An in situ study in rats suggested that the intestinal absorption of Anagliptin is apparently limited by P-gp, indicating that this transporter plays a role in its oral bioavailability. nih.gov This finding implies that potent P-gp inhibitors or inducers could potentially alter the systemic exposure of Anagliptin. researchgate.net
Anagliptin is primarily eliminated via the kidneys. nih.gov Preclinical pharmacokinetic studies in rats revealed that the renal clearance of unbound Anagliptin is significantly higher than the glomerular filtration rate. nih.gov This observation strongly indicates the involvement of active tubular secretion in its renal elimination. nih.gov
Further in vitro investigations have sought to identify the specific transporters involved. These studies suggest that Anagliptin may be a substrate for Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3). nih.gov These transporters are located on the basolateral membrane of renal proximal tubule cells and are responsible for the uptake of drugs from the blood into the kidney for subsequent excretion. The interaction with these transporters is consistent with the observed active renal elimination of the drug.
Table 2: Summary of Anagliptin Interaction with Drug Transporters
| Transporter | Interaction Type | Preclinical Evidence |
|---|---|---|
| P-glycoprotein (P-gp) | Substrate | In situ studies in rats suggest P-gp limits intestinal absorption. nih.gov In vitro data indicate Anagliptin is a potential P-gp substrate. nih.gov |
| Organic Anion Transporters (OATs) | Substrate | Evidence of active renal secretion in rats. nih.gov In vitro data suggest Anagliptin may be a substrate for OAT1 and OAT3. nih.gov |
| Organic Cation Transporters (OCTs) | Not specified in available research. | - |
Mechanistic Preclinical Studies of Drug-Drug Interactions (e.g., with Miglitol (B1676588), Metformin)
To understand how these enzymatic and transporter interactions translate into clinically relevant scenarios, preclinical and clinical studies have investigated the DDI potential of Anagliptin with commonly co-prescribed antidiabetic agents.
Interaction with Miglitol : Miglitol is an α-glucosidase inhibitor that delays the absorption of carbohydrates from the small intestine. When Anagliptin was co-administered with miglitol, a decrease in the maximum plasma concentration (Cmax) and the area under the curve (AUC) of Anagliptin was observed. lifescience.co.jpmedcraveonline.com The proposed mechanism for this interaction is not a direct inhibition of transporters or enzymes, but rather a pharmacodynamic effect of miglitol on gastrointestinal transit and absorption, which in turn alters the absorption kinetics of Anagliptin. researchgate.net Despite the reduced exposure, the combination has been shown to be effective in improving glycemic control. lifescience.co.jp
Interaction with Metformin (B114582) : Metformin is a first-line therapy for type 2 diabetes, and its potential interaction with Anagliptin is of high clinical importance. Studies investigating the co-administration of Anagliptin and metformin found that the pharmacokinetic profiles of both drugs were not significantly affected. researchgate.net This lack of interaction suggests that at the level of absorption, metabolism, and excretion, there are no significant overlapping pathways that would lead to a clinically relevant DDI between the two compounds.
Predictive Modeling for Potential Drug-Drug Interactions in Preclinical Systems
Predictive modeling, such as physiologically based pharmacokinetic (PBPK) modeling, is an increasingly valuable tool in preclinical development. These models integrate in vitro data on metabolism and transport with systemic physiological parameters to simulate drug behavior and predict DDI potential in vivo.
While PBPK models have been developed and applied for other DPP-4 inhibitors to predict DDIs and inform clinical study design, specific PBPK models for Anagliptin in the preclinical setting are not extensively described in the available scientific literature. The development of such models would be a logical step to further refine the understanding of its DDI potential by simulating the impact of P-gp inhibitors/inducers or OAT inhibitors on Anagliptin's pharmacokinetics.
Table of Mentioned Compounds
| Compound Name |
|---|
| Anagliptin |
| Metformin |
Emerging Research Areas and Non Canonical Activities of Anagliptin Hydrochloride
Anti-Inflammatory Modulatory Effects Beyond Glycemic Control
Anagliptin (B605506) has demonstrated significant anti-inflammatory effects in various preclinical models, independent of its glucose-lowering capabilities. physiology.orgnih.gov In macrophage cell lines, anagliptin has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), monocyte chemotactic protein-1 (MCP-1), and interleukin-6 (IL-6) induced by lipopolysaccharide (LPS). ahajournals.org This suppression is achieved through the inhibition of the NF-κB and MAPK signaling pathways. physiology.orgahajournals.org
Studies have also indicated that anagliptin's anti-inflammatory properties may be beneficial in preventing the exacerbation of diabetes and cardiovascular events. physiology.org In a mouse model of LPS-induced inflammation, anagliptin treatment was associated with suppressed hepatic and adipose tissue expression of inflammatory cytokines. physiology.org Furthermore, in a model of experimental colitis, anagliptin administration facilitated the restoration of mucosal damage, suggesting a potential therapeutic application for inflammatory bowel disease. scispace.com The anti-inflammatory effects of anagliptin are thought to be mediated, at least in part, through mechanisms independent of glucagon-like peptide-1 (GLP-1) receptor signaling. ahajournals.org
However, the translation of these preclinical findings to clinical settings has yielded mixed results. A sub-analysis of the REASON (Randomized Evaluation of Anagliptin vs Sitagliptin on Low-density lipoprotein cholesterol in Diabetes) trial found no significant changes in inflammatory markers such as high-sensitivity C-reactive protein (hs-CRP), white blood cell count (WBC), and IL-6 after 52 weeks of treatment with anagliptin in patients with type 2 diabetes and a high cardiovascular burden. nih.govresearchgate.net It is worth noting that many patients in this trial were already on statin therapy, which has its own anti-inflammatory effects, potentially masking the effects of anagliptin. nih.gov
Table 1: Effects of Anagliptin on Inflammatory Markers in Preclinical Models
| Model System | Key Findings | Reference |
|---|---|---|
| RAW264.7 Macrophages | Suppressed LPS-induced production of TNF-α, MCP-1, and IL-6. | ahajournals.org |
| LPS-infused Mice | Suppressed hepatic and adipose expression of inflammatory cytokines. | physiology.org |
| Experimental Colitis Mice | Facilitated restoration of mucosal damage. | scispace.com |
Cardiovascular Protective Mechanisms in Preclinical Models
Anagliptin has exhibited notable cardiovascular protective effects in a range of preclinical studies. These effects appear to be multifactorial, involving the modulation of various cellular processes implicated in cardiovascular disease. nih.govresearchgate.net
One key mechanism is the suppression of vascular smooth muscle cell (VSMC) proliferation. researchgate.net In apolipoprotein E-deficient (ApoE-/-) mice, a model for atherosclerosis, anagliptin treatment attenuated the development of atherosclerotic plaques by inhibiting VSMC proliferation and monocyte inflammatory reactions. researchgate.netoup.com Furthermore, anagliptin has been shown to protect against hypoxia-induced cytotoxicity in cardiac H9C2 cells. tandfonline.com This protection is associated with the promotion of NRF2/HO-1 induction and the suppression of HMGB1 and MyD88 generation. tandfonline.com
Anagliptin also plays a role in improving endothelial function. In human umbilical vein endothelial cells (HUVECs), anagliptin has been shown to prevent apoptosis under hypoxic conditions in a CXCR4/STAT3-dependent manner. mdpi.com It has also been reported to reduce oxidative stress and improve inflammation in the vasculature of mice under chronic stress. nih.gov
The cardiovascular benefits of anagliptin may also be linked to its ability to modulate the degradation of stromal cell-derived factor-1α (SDF-1α), a chemokine that promotes the mobilization of endothelial progenitor cells to sites of injury. mdpi.com By inhibiting DPP-4, anagliptin can increase the levels of active SDF-1α, thereby potentially enhancing cardiac repair mechanisms. nih.gov
Table 2: Cardiovascular Protective Effects of Anagliptin in Preclinical Studies
| Preclinical Model | Observed Protective Effect | Underlying Mechanism | Reference |
|---|---|---|---|
| ApoE-deficient mice | Attenuation of atherosclerosis | Suppression of VSMC proliferation and monocyte inflammation | researchgate.netoup.com |
| Cardiac H9C2 cells | Protection against hypoxia-induced cytotoxicity | Promotion of NRF2/HO-1 induction; suppression of HMGB1 and MyD88 | tandfonline.com |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Prevention of hypoxia-induced apoptosis | CXCR4/STAT3-dependent pathway | mdpi.com |
| Mice under chronic stress | Reduced vascular oxidative stress and inflammation | Not fully elucidated | nih.gov |
Influence on Lipid Metabolism and Related Gene Expression
Anagliptin has been shown to exert beneficial effects on lipid metabolism, a finding that has been observed in both clinical and preclinical settings. scispace.comnih.gov In low-density lipoprotein receptor-deficient mice, anagliptin treatment led to a significant reduction in plasma total cholesterol and triglyceride levels. nih.gov This effect was attributed to the downregulation of hepatic lipid synthesis. nih.gov
Clinical studies have also reported that anagliptin can decrease serum levels of total cholesterol and low-density lipoprotein cholesterol (LDL-C). nih.govnih.gov A pilot study in patients with type 2 diabetes found that anagliptin therapy decreased the cholesterol synthesis marker lathosterol (B1674540) without affecting cholesterol absorption markers. tandfonline.com This suggests that the cholesterol-lowering effect of anagliptin may be linked to the inhibition of cholesterol synthesis. tandfonline.com
Furthermore, anagliptin has been found to decrease serum fatty acid-binding protein 4 (FABP4) concentration in patients with type 2 diabetes and dyslipidemia who are on statin therapy. researchgate.net Elevated FABP4 is associated with insulin (B600854) resistance and atherosclerosis, suggesting another potential mechanism for the cardiovascular benefits of anagliptin. nih.gov In the REASON trial, anagliptin was shown to decrease LDL-C to a greater extent than sitagliptin, another DPP-4 inhibitor. jst.go.jp This trial also suggested that anagliptin might suppress the compensatory increase in proprotein convertase subtilisin/kexin type 9 (PCSK9) levels that occurs with statin therapy. jst.go.jp
Table 3: Impact of Anagliptin on Lipid Metabolism Markers
| Study Population | Marker | Effect of Anagliptin | Reference |
|---|---|---|---|
| LDL receptor-deficient mice | Total Cholesterol, Triglycerides | Decreased | nih.gov |
| Patients with Type 2 Diabetes | Lathosterol (Cholesterol Synthesis Marker) | Decreased | tandfonline.com |
| Patients with Type 2 Diabetes on Statin Therapy | Fatty Acid-Binding Protein 4 (FABP4) | Decreased | researchgate.net |
| Patients with Type 2 Diabetes on Statin Therapy | Low-Density Lipoprotein Cholesterol (LDL-C) | Decreased (more than sitagliptin) | jst.go.jp |
Role in Oxidative Stress Reduction in Preclinical Systems
Anagliptin has demonstrated a capacity to mitigate oxidative stress in various preclinical models. nih.govjst.go.jp In a rat model of type 2 diabetes, long-term administration of anagliptin reduced oxidative stress in femoral arteries and improved vascular injury. jst.go.jp This was associated with a decrease in superoxide (B77818) production and reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase activity. jst.go.jp
In neuronal cell models, anagliptin has been shown to protect against endogenous amyloid-β-induced cytotoxicity and apoptosis by mitigating oxidative stress and improving mitochondrial function. tandfonline.com It achieved this by suppressing the expression of NOX-4, an enzyme involved in reactive oxygen species (ROS) production, and by ameliorating the decrease in reduced glutathione (B108866) (GSH) and glutathione peroxidase (GPx) activity. tandfonline.com Similarly, in cardiac H9C2 cells, anagliptin was found to suppress hypoxia-induced oxidative stress, as evidenced by reduced cellular ROS levels and preserved GSH levels. tandfonline.com
These findings suggest that anagliptin's ability to reduce oxidative stress may contribute to its protective effects in various tissues, including the vasculature and the nervous system.
Table 4: Anagliptin's Effects on Oxidative Stress Markers in Preclinical Models
| Model System | Key Oxidative Stress Marker | Effect of Anagliptin | Reference |
|---|---|---|---|
| Femoral Artery of Diabetic Rats | Superoxide Production, NADPH Oxidase Activity | Decreased | jst.go.jp |
| Neuronal Cells (AD model) | NOX-4 Expression, ROS Levels | Suppressed | tandfonline.com |
| Cardiac H9C2 Cells (hypoxia) | Cellular ROS Levels | Reduced | tandfonline.com |
| Neuronal Cells (AD model) | Reduced Glutathione (GSH), Glutathione Peroxidase (GPx) | Ameliorated decrease | tandfonline.com |
Investigations in Non-Metabolic Disease Models (e.g., Cancer, Atherosclerosis)
The therapeutic potential of anagliptin is being explored in non-metabolic diseases, most notably atherosclerosis and cancer.
In the context of atherosclerosis, multiple studies have highlighted the anti-atherosclerotic effects of anagliptin. researchgate.netoup.com In ApoE-deficient mice, anagliptin treatment significantly reduced the accumulation of monocytes and macrophages in the vascular wall and decreased the smooth muscle cell content in plaque areas. researchgate.net These effects were observed without significant changes in glucose tolerance or body weight, underscoring the direct vascular benefits of the compound. researchgate.net Furthermore, anagliptin has been shown to prevent the progression of abdominal aortic aneurysms by mitigating macrophage activation and accumulation. ahajournals.org
The potential role of anagliptin in cancer is an emerging area of interest. While direct studies on anagliptin and cancer are limited, the underlying mechanisms of DPP-4 inhibition suggest potential relevance. For instance, the activation of ERK5, a member of the MAPK family, by anagliptin in macrophages is a pathway that also plays a role in the pathogenesis of various cancers. ahajournals.org Further research is needed to elucidate the specific effects of anagliptin in different cancer models.
Table 5: Anagliptin in Non-Metabolic Disease Models
| Disease Model | Key Findings | Reference |
|---|---|---|
| Atherosclerosis (ApoE-deficient mice) | Reduced monocyte/macrophage accumulation and SMC content in plaques. | researchgate.netoup.com |
| Abdominal Aortic Aneurysm | Prevented progression by mitigating macrophage activation. | ahajournals.org |
Future Directions in Anagliptin Hydrochloride Research
Elucidation of Further Non-DPP-4 Mediated Mechanisms
While the primary mechanism of anagliptin (B605506) involves the inhibition of the DPP-4 enzyme, thereby increasing the levels of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), emerging research suggests the existence of pleiotropic effects that are not solely dependent on this pathway. diabetesjournals.orgwikipedia.orgpreventingdiabetes.org.uknih.govresearchgate.net
Future research will likely focus on several key areas:
Direct Cellular Effects: Investigating the direct impact of anagliptin on various cell types, independent of its enzymatic inhibition. For instance, studies have shown that DPP-4 inhibitors can directly affect vascular smooth muscle cell proliferation and monocyte inflammatory reactions, suggesting a direct anti-atherosclerotic effect. oup.com
Interaction with Other Substrates: DPP-4 is known to cleave a wide range of substrates beyond GLP-1 and GIP, including various cytokines, growth factors, and neuropeptides. nih.gov Future studies will aim to elucidate how anagliptin's inhibition of DPP-4 affects these other signaling pathways and what the physiological consequences of these interactions are. For example, substrates like stromal-derived factor-1α and pituitary adenylate cyclase-activating polypeptide have been implicated in improving islet function. diabetesjournals.orgnih.gov
Development of Novel Preclinical Research Models for Anagliptin (hydrochloride) Studies
The development of more sophisticated preclinical models is crucial for gaining deeper insights into the therapeutic potential and mechanisms of anagliptin. While traditional animal models of diabetes have been instrumental, there is a need for models that more accurately recapitulate the complex pathophysiology of human type 2 diabetes and its associated complications. nih.govresearchgate.netijpca.org
Future directions in this area include:
Humanized Mouse Models: The use of mice engrafted with human cells or tissues can provide a more relevant system for studying the effects of anagliptin on human physiology.
Organ-on-a-Chip Technology: Microfluidic devices that mimic the structure and function of human organs offer a powerful platform for studying drug effects in a controlled and human-relevant environment.
Disease-Specific Models: Developing preclinical models that specifically represent different subtypes of diabetes or patient populations with specific comorbidities will allow for a more personalized approach to studying anagliptin's efficacy.
Advanced Computational Chemistry and Molecular Dynamics Simulations
Computational approaches are becoming increasingly integral to drug discovery and development. mdpi.com For anagliptin, advanced computational chemistry and molecular dynamics (MD) simulations can provide valuable insights into its interaction with the DPP-4 enzyme and help in the design of next-generation inhibitors. researchgate.netcornous.comresearchgate.net
Key areas of future computational research include:
Binding Site Analysis: Detailed simulations can reveal the precise binding mode of anagliptin to the DPP-4 active site, including interactions with key residues in the S1, S2, and S2 extensive subsites. researchgate.net
Free Energy Calculations: Methods like MM/PBSA can be used to calculate the binding free energy of the anagliptin-DPP-4 complex, providing a quantitative measure of its binding affinity. nih.gov
Dynamic Behavior: MD simulations can elucidate the dynamic behavior of the anagliptin-DPP-4 complex over time, revealing how the inhibitor affects the conformational changes of the enzyme. nih.govelsevierpure.commdpi.com
| Parameter | Description | Relevance to Anagliptin Research |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure. | Indicates the stability of the anagliptin-DPP-4 complex over the course of the simulation. researchgate.netnih.gov |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of each atom or residue from its average position. | Identifies flexible regions of the DPP-4 enzyme and how anagliptin binding affects this flexibility. nih.gov |
| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. | Reveals changes in the overall shape and size of the DPP-4 enzyme upon anagliptin binding. nih.gov |
| Hydrogen Bond Analysis | Identifies and quantifies the hydrogen bonds formed between the inhibitor and the protein. | Highlights key interactions that contribute to the binding affinity and specificity of anagliptin. mdpi.com |
Exploration of New Chemical Modifications for Research Probes and Tools
The development of novel chemical probes and tools derived from the anagliptin scaffold is essential for advancing our understanding of its biological functions. These tools can be used to visualize the distribution of anagliptin in cells and tissues, identify its binding partners, and probe its mechanism of action. wikipedia.orgmdpi.com
Future research in this area will focus on:
Fluorescent Probes: Attaching a fluorescent tag to the anagliptin molecule would allow for its visualization using microscopy techniques, providing insights into its subcellular localization and trafficking.
Photoaffinity Probes: Incorporating a photo-reactive group into the anagliptin structure would enable the covalent cross-linking of the inhibitor to its target proteins upon UV irradiation, facilitating the identification of its binding partners.
Biotinylated Probes: Conjugating biotin to anagliptin would allow for its purification and identification using avidin-biotin affinity chromatography.
Integration of Multi-Omics Data in Anagliptin (hydrochloride) Research (e.g., Proteomics, Metabolomics)
The integration of multi-omics data, including proteomics, metabolomics, genomics, and transcriptomics, offers a systems-level approach to understanding the complex biological effects of anagliptin. nih.govnih.govwjgnet.com This holistic view can uncover novel mechanisms of action, identify biomarkers of drug response, and reveal potential new therapeutic applications.
Future directions for multi-omics research in the context of anagliptin include:
Proteomic Profiling: Analyzing changes in the proteome of cells or tissues treated with anagliptin can identify proteins and pathways that are modulated by the drug.
Metabolomic Analysis: Studying the metabolic profiles of individuals treated with anagliptin can reveal its effects on various metabolic pathways and identify novel metabolic biomarkers.
Integrated 'Omics' Analysis: Combining data from multiple 'omics' platforms can provide a more comprehensive picture of the molecular changes induced by anagliptin and help to elucidate the complex interplay between different biological processes. nih.govresearchgate.net
Q & A
Q. What is the primary mechanism of action of anagliptin hydrochloride, and how can researchers experimentally validate its DPP-4 inhibition specificity?
this compound selectively inhibits dipeptidyl peptidase-4 (DPP-4) with an IC50 of 3.8 nM, demonstrating weaker selectivity for DPP-8 (IC50: 68 nM) and DPP-9 (IC50: 60 nM). To validate this specificity:
- Methodology : Use recombinant DPP-4, DPP-8, and DPP-9 enzymes in fluorometric or colorimetric assays. Measure residual enzymatic activity after incubating with varying anagliptin concentrations.
- Controls : Include reference inhibitors (e.g., sitagliptin for DPP-4) and validate results using cell-based models (e.g., human hepatoma cells) to assess physiological relevance.
- Data Analysis : Calculate IC50 values using non-linear regression models (e.g., GraphPad Prism) .
Q. What are the standard dosing protocols for this compound in preclinical studies, and how are efficacy metrics quantified?
Preclinical dosing typically follows:
- Monotherapy : 200–400 mg/kg/day in rodent models, based on Phase II/III trials showing HbA1c reductions of 0.75–0.82% over 12 weeks.
- Combination Therapy : Co-administer with α-glucosidase inhibitors, sulfonylureas, or biguanides at 100–200 mg/kg/day.
- Efficacy Metrics :
Q. How can researchers develop a validated analytical method for quantifying this compound in bulk and formulations?
Apply Analytical Quality by Design (AQbD) principles:
- Critical Parameters : Optimize chromatographic conditions (e.g., HPTLC mobile phase: chloroform-methanol 8:2 v/v) and validation parameters (linearity, precision, accuracy).
- Method Validation : Follow ICH guidelines for specificity (peak purity >98%), recovery (98–102%), and robustness (variations in pH, temperature).
- Tools : Use Design Expert software for multivariate analysis to identify optimal conditions .
Advanced Research Questions
Q. How should researchers design pharmacokinetic studies to evaluate sustained-release formulations of this compound?
Experimental Design :
- Formulation : Develop gastroretentive floating pellets using Eudragit polymers (e.g., RS 100 and RL 100) and gas-forming agents (sodium bicarbonate:HPMC 2:1).
- In Vivo Testing : Administer optimized formulations (e.g., F14) to male Wistar rats and compare with plain drug.
- PK Parameters :
- Cmax : 2.51-fold increase in bioavailability.
- Tmax : Prolonged from 2 h (plain drug) to 6 h (floating pellets).
- MRT : Increased from 8.2 h to 14.5 h.
- Analytical Tools : Use non-compartmental analysis (WinNonlin) and validate via LC-MS/MS .
Q. How can contradictory efficacy data between monotherapy and combination therapy studies be resolved?
Case Example : Phase III trials reported HbA1c goal achievement rates of 30–40% with combination therapy vs. 40–45% with monotherapy.
- Resolution Strategies :
- Subgroup Analysis : Stratify patients by baseline HbA1c, BMI, or renal function.
- Drug-Drug Interactions : Assess pharmacokinetic interference (e.g., metformin’s impact on anagliptin clearance).
- In Vitro Models : Use Caco-2 cells to study transporter-mediated interactions (e.g., OCT2 inhibition).
- Statistical Tools : Apply mixed-effects models to account for inter-individual variability .
Q. What experimental approaches are recommended to investigate anagliptin’s off-target effects in non-diabetic research (e.g., cancer or metabolic syndrome)?
- Concentration Optimization : Conduct dose-response studies (e.g., 5–50 µM in hepatocellular carcinoma models) to identify non-toxic, effective ranges.
- Assay Panels :
- Ferroptosis : Measure lipid peroxidation (MDA assay) and GPX4 activity.
- Metabolic Reprogramming : Quantify β-hydroxybutyrate levels via LC-MS in HMGCL-overexpressing cells.
- Controls : Include DPP-4 knockout models to isolate enzyme-independent effects .
Q. How can researchers address variability in DPP-4 inhibition assays across different laboratories?
- Standardization :
- Enzyme Source : Use recombinant human DPP-4 (e.g., ACROBiosystems, MALS-verified).
- Protocol Harmonization : Adopt consensus protocols from the USP–NF General Chapters (e.g., <1058> for analytical method transfer).
- Inter-Lab Validation : Perform round-robin testing with blinded samples and report inter-day CV <15% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
